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Compound of Interest

5-Bromo-1,2,4-triazole-3-
Compound Name:
carbonitrile

cat. No.: B1380889

An In-depth Technical Guide to 5-Bromo-1H-1,2,4-triazole-3-carbonitrile: Synthesis, Properties,
and Applications

Abstract

5-Bromo-1H-1,2,4-triazole-3-carbonitrile is a halogenated heterocyclic compound of significant
interest to the chemical and pharmaceutical sciences. Its unique structural arrangement,
featuring a reactive bromo substituent and a versatile nitrile group on the 1,2,4-triazole scaffold,
makes it a highly valuable intermediate for the synthesis of diverse molecular entities. The
1,2,4-triazole core is a well-established pharmacophore found in numerous FDA-approved
drugs, prized for its metabolic stability and ability to engage in various biological interactions.[1]
[2] This guide provides a comprehensive technical overview of 5-Bromo-1H-1,2,4-triazole-3-
carbonitrile, covering its formal nomenclature and structure, a representative synthetic protocol,
key physicochemical and spectroscopic properties, characteristic reactivity, and its applications
as a building block in drug discovery and materials science. This document is intended for
researchers, chemists, and professionals in drug development seeking to leverage this
compound in their research endeavors.

Nomenclature and Structural Elucidation
IUPAC Name and Tautomerism
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The formally correct IUPAC name for the compound is 5-Bromo-1H-1,2,4-triazole-3-carbonitrile.
The "1H" designation is crucial as it specifies the tautomeric form where the proton resides on
the nitrogen atom at position 1 of the triazole ring. Like many nitrogen-containing heterocycles,
1,2,4-triazoles can exist in different tautomeric forms.[3] While the 1H-tautomer is commonly
depicted, the existence of other tautomers (e.g., 2H and 4H) in equilibrium should be
considered, as the position of the proton can influence the molecule's reactivity and biological
interactions.

Chemical Structure and Key Identifiers

The molecular structure consists of a five-membered 1,2,4-triazole ring substituted with a
bromine atom at position 5 and a nitrile group (-C=N) at position 3.
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Structure:

Key ldentifiers:

Identifier Value Reference
CAS Number 1427475-12-4 [4][5][6]
Molecular Formula C3HBrNa4 [41[6]
Molecular Weight 172.97 g/mol [4115]
SMILES N#CC1=NNC(Br)=N1 [4][5][7]

| INChl Key | InChI=1S/C3HBrN4/c4-3-5-6-2(1-7)8-3/h(H,5,6,8) | N/A |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both
chemical reactions and biological systems. The data below has been computationally predicted

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.ijsr.net/archive/v5i3/NOV161902.pdf
https://www.chemscene.com/product/1427475-12-4.html
https://www.bldpharm.com/products/1427475-12-4.html
http://www.sinfoobiotech.com/product/1061599
https://www.chemscene.com/product/1427475-12-4.html
http://www.sinfoobiotech.com/product/1061599
https://www.chemscene.com/product/1427475-12-4.html
https://www.bldpharm.com/products/1427475-12-4.html
https://www.chemscene.com/product/1427475-12-4.html
https://www.bldpharm.com/products/1427475-12-4.html
https://achmem.com/products/cat-no-xq00088
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1380889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

and aggregated from chemical supplier databases.

Property Value Reference

Topological Polar Surface Area

(TPSA) 65.36 A2 [4]
Predicted LogP (XLogP3) 0.4 [4]
Hydrogen Bond Donors 1 [4]
Hydrogen Bond Acceptors 3 [4]
Rotatable Bonds 0 [4]

N Inert atmosphere, store in
Storage Conditions [5]
freezer (-20°C)

Synthesis and Purification

The synthesis of substituted 1,2,4-triazoles can be achieved through various established
methodologies, often involving the cyclization of open-chain precursors.[8][9][10] While a
specific peer-reviewed synthesis for 5-Bromo-1H-1,2,4-triazole-3-carbonitrile is not readily
available, a plausible and representative protocol can be designed based on well-known
triazole chemistry, such as the cyclization of a substituted thiosemicarbazide followed by
functional group manipulation.

Representative Synthetic Workflow

The following diagram outlines a logical, multi-step synthesis beginning from a commercially
available starting material. This workflow represents a standard approach in heterocyclic
chemistry.
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Caption: Representative synthetic pathway for 5-Bromo-1,2,4-triazole-3-carbonitrile.

Detailed Experimental Protocol (Representative)

This protocol is a conceptual, self-validating system based on established chemical
transformations for this class of compounds.[10]

Step 1: Synthesis of 4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carbonitrile

« Rationale: This step creates the core triazole ring with the necessary functional groups or
their precursors. Starting with a thio-substituted triazole is a common strategy.

» To a stirred solution of thiocarbohydrazide (1.0 eq) in an appropriate solvent like ethanol, add
cyanogen bromide (1.0 eq) dropwise at 0°C.

» Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours,
monitoring the reaction progress by Thin Layer Chromatography (TLC).

» Upon completion, cool the mixture and collect the precipitated solid by filtration.

e Wash the solid with cold ethanol and dry under vacuum to yield the triazole-thiol

intermediate.
Step 2: Synthesis of 5-Bromo-1H-1,2,4-triazole-3-carbonitrile

o Rationale: This step involves a Sandmeyer-type diazotization of the amino group followed by
displacement with bromide, and a subsequent bromination at the 5-position. A more direct
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approach is oxidative bromination which replaces the thiol group with a bromine.

e Suspend the 5-thioxo-1,2,4-triazole intermediate (1.0 eq) in an aqueous solution of acetic
acid.

e Cool the suspension to 0-5°C in an ice bath.

e Add a solution of bromine (2.0-2.5 eq) in acetic acid dropwise to the stirred suspension.
Maintain the temperature below 10°C.

 After the addition is complete, continue stirring at room temperature for 12-18 hours.

¢ Quench the excess bromine by adding a saturated solution of sodium bisulfite until the
orange color disappears.

o Extract the agueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50
mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purification: The crude product should be purified by column chromatography on silica gel
using a hexane/ethyl acetate gradient to afford the pure 5-Bromo-1H-1,2,4-triazole-3-
carbonitrile. The final structure and purity should be confirmed by NMR and Mass
Spectrometry.

Spectroscopic and Analytical Profile

Spectroscopic data is essential for the structural confirmation and quality control of the
synthesized compound. The following table summarizes the expected characteristic signals.
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Spectroscopy Expected Observations

A broad singlet in the downfield region (6 13-15
m) corresponding to the N-H proton of the
14 NMR p|.o ) | p g | | p .
triazole ring. The chemical shift can vary with

solvent and concentration.

Three distinct signals are expected: one for the

nitrile carbon (6 ~110-120 ppm), and two for the
13C NMR _ ) .

triazole ring carbons (C3 and C5), expected in

the range of & ~140-160 ppm.

- Sharp, strong absorption band around 2230-
2260 cm~1 for the C=N stretch. - Broad

R (cm-1) absorption band around 3100-3300 cm~1 for the
N-H stretch. - Peaks in the 1400-1600 cm~1
region for C=N and N=N stretching within the

ring.[3]

The mass spectrum should show a
characteristic isotopic pattern for the molecular

Mass Spec (MS) ion [M]+ due to the presence of bromine (7°Br
and &Br in ~1:1 ratio), appearing at m/z 172 and
174.

Chemical Reactivity and Derivative Synthesis

The synthetic utility of 5-Bromo-1H-1,2,4-triazole-3-carbonitrile stems from its two primary
reactive sites: the C5-bromo substituent and the C3-nitrile group.

Nucleophilic Aromatic Substitution (SnAr) at the C5-
Position

The bromine atom at the C5 position is an excellent leaving group, making the compound a
prime substrate for SnAr reactions. This allows for the facile introduction of a wide array of
nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of 5-
substituted-1,2,4-triazole-3-carbonitriles. This is a cornerstone reaction for using this molecule
as a scaffold in drug discovery.
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Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other
important groups:

o Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (5-Bromo-
1H-1,2,4-triazole-3-carboxylic acid), which can then be used in amide coupling reactions.

o Reduction: Reduction of the nitrile (e.g., with LiAlHa4 or catalytic hydrogenation) yields an
aminomethyl group, providing a basic center and a point for further derivatization.

o Cycloadditions: The nitrile can participate in cycloaddition reactions to form other
heterocyclic systems, such as tetrazoles.

Key Reactivity Pathways

The following diagram illustrates the primary synthetic transformations possible with this
building block.

R-NH:2 (SnAr) R-SH (SnAr) HsO* (Hydrolysis) H] (Reduction)

G-(AIkyI/AryI)-amino—l,2,4-triazo|e-3-carbonitrile] (5-(AIkyI/AryI)—thio-l,2,4-triazole—3-carb0nitri|e] [S-Bromo-l,z,4-triazole-3-carboxylic acid] @-Bromo-l,2,4-triazole-3—aminomethyD
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Caption: Major reaction pathways for derivatizing the title compound.

Applications in Medicinal Chemistry and Materials
Science

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, known for its
favorable metabolic properties and its ability to act as a hydrogen bond donor and acceptor.[1]
[11]
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e Anticancer Agents: Many 1,2,4-triazole derivatives exhibit potent anticancer activity.[2] The
FDA-approved aromatase inhibitors letrozole and anastrozole, used in breast cancer
therapy, feature the 1,2,4-triazole ring.[2] 5-Bromo-1H-1,2,4-triazole-3-carbonitrile serves as
an ideal starting point for synthesizing analogs of these drugs or novel kinase inhibitors.

» Antimicrobial and Antifungal Agents: The triazole scaffold is famously present in antifungal
drugs like fluconazole and itraconazole.[9] The ability to easily diversify the 5-position of the
ring allows for the rapid generation of compound libraries to screen for new antibacterial and
antifungal leads to combat growing drug resistance.[1]

» Antiviral and Antitubercular Agents: Derivatives of 1,2,4-triazole have shown promise as
antiviral (e.g., Ribavirin) and antitubercular agents.[1][12] The title compound provides a
platform for creating novel agents in these therapeutic areas.

o Materials Science: Nitrogen-rich heterocyclic compounds are of interest in the development
of energetic materials and as ligands in coordination chemistry. The functional handles on
this molecule allow for its incorporation into larger polymer or metal-organic frameworks.

Conclusion

5-Bromo-1H-1,2,4-triazole-3-carbonitrile is a synthetically versatile and highly valuable building
block for chemical research. Its well-defined structure, coupled with the distinct reactivity of its
bromo and nitrile functional groups, provides a robust platform for the development of novel
compounds. Its direct lineage to the 1,2,4-triazole core, a scaffold with proven success in
clinical therapeutics, underscores its immense potential for application in medicinal chemistry
and drug discovery programs aimed at developing next-generation anticancer, antimicrobial,
and antiviral agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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